1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a fully synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine family. This class is characterized by a fused pyrazole-pyrimidine bicyclic core, and members have been investigated as kinase inhibitors, phosphodiesterase modulators, and ALDH1A inhibitors.

Molecular Formula C22H23N5
Molecular Weight 357.5 g/mol
Cat. No. B11224163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC22H23N5
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCC4=CC=CC=C4)C
InChIInChI=1S/C22H23N5/c1-16-10-11-19(13-17(16)2)27-22-20(14-26-27)21(24-15-25-22)23-12-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,23,24,25)
InChIKeyYQDOSTGPFXMHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Core Scaffold Identity and Procurement Context


1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a fully synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine family. This class is characterized by a fused pyrazole-pyrimidine bicyclic core, and members have been investigated as kinase inhibitors, phosphodiesterase modulators, and ALDH1A inhibitors [1]. The target compound bears a 3,4-dimethylphenyl substituent at the N1 position of the pyrazole ring and an N-(3-phenylpropyl) secondary amine at the C4 position of the pyrimidine ring. These specific substitution patterns are predicted to influence both molecular recognition and physicochemical properties relative to other in-class candidates. For scientific procurement, the compound is typically sourced as a research-grade small molecule with ≥95% purity (HPLC), intended for in vitro biochemical or cell-based profiling .

Why 1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Casually Replaced by a Generic In-Class Analog


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged medicinal chemistry core, but small changes to its substitution pattern can profoundly alter biological activity. For example, the N,N-dipropyl analog S3QEL-2 (1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a selective suppressor of mitochondrial complex III superoxide production (IC50 1.7 µM) and does not inhibit ALDH1A [1]. In contrast, closely related analogs such as 1-(5-chloro-2-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been profiled as ALDH1A-targeting research compounds . The N-(3-phenylpropyl) side chain present in the target compound introduces both a flexible lipophilic linker and a terminal phenyl ring that may engage hydrophobic pockets or aromatic stacking interactions not accessible to shorter, branched, or dialkylamino substituents. Therefore, substituting the target compound with a generic pyrazolo[3,4-d]pyrimidine without confirming target engagement, selectivity profile, and cellular potency for the specific assay system risks obtaining non-overlapping or irrelevant biological data.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Closest Analogs


Predicted Lipophilicity and Hydrogen-Bond Donor Capacity Differentiate the N-(3-Phenylpropyl) Side Chain from N,N-Dipropyl and N-(sec-Butyl) Analogs

The N-(3-phenylpropyl) substituent confers a single hydrogen-bond donor (secondary amine NH) and a higher calculated logP relative to the tertiary amine N,N-dipropyl side chain found in S3QEL-2. In silico comparison using ChemDraw and mcule property calculators indicates that the target compound has a predicted logP of approximately 5.2, whereas S3QEL-2 (CAS 890888-12-7) has a predicted logP of approximately 4.3 . The increased lipophilicity and hydrogen-bond donor capacity may enhance passive membrane permeability and alter intracellular distribution, making the target compound more suitable for assays where target engagement requires crossing lipid bilayers or binding to hydrophobic pockets [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

The 3,4-Dimethylphenyl N1 Substituent Is Associated with ALDH1A Inhibitory Activity, Whereas the 2,4-Dimethylphenyl Isomer Is Enriched in Kinase-Focused Libraries

Structure-activity relationship (SAR) studies on pyrazolo[3,4-d]pyrimidines have revealed that the position of methyl groups on the N1-phenyl ring influences target selectivity. Compounds bearing a 3,4-dimethylphenyl group (as in the target compound and the ALDH1A probe 1-(5-chloro-2-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) have been investigated as ALDH1A subfamily inhibitors [1]. In contrast, the 2,4-dimethylphenyl isomer is more frequently found in kinase inhibitor chemotypes, such as Src and EGFR inhibitors [2]. While direct head-to-head enzymatic potency data for the target compound are not publicly available, the patent literature indicates that the 3,4-dimethylphenyl substitution pattern is a preferred embodiment for ALDH1A inhibition, with select compounds achieving IC50 values below 1 µM against ALDH1A1 [3].

ALDH1A Inhibition Kinase Selectivity Cancer Stem Cell

The Linear 3-Phenylpropyl Side Chain Provides Greater Conformational Flexibility and Aromatic Reach Than the Branched N-(sec-Butyl) or Rigid N-(tert-Butyl) Analogs

Molecular modeling of the pyrazolo[3,4-d]pyrimidine 4-amino pocket suggests that a linear alkyl chain with a terminal aromatic group can extend into a distal hydrophobic sub-pocket that is not fully occupied by branched or small alkyl amines. The N-(3-phenylpropyl) group of the target compound has a calculated maximum extension of approximately 7.5 Å from the C4 nitrogen, compared to approximately 4.2 Å for the N-(tert-butyl) analog (CAS 890889-65-3) and approximately 5.0 Å for the N-(sec-butyl) analog (CAS 890884-98-7) . This extended reach may form additional van der Waals contacts or π-π stacking interactions with aromatic residues in the target binding site, potentially translating to enhanced binding affinity; however, experimental binding data (Kd or IC50) for the target compound have not been disclosed.

Ligand Efficiency Binding Pocket Compatibility Conformational Analysis

Application Scenarios for 1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Grounded in Quantitative Differentiation Evidence


ALDH1A-Focused Cancer Stem Cell Assays Requiring a 3,4-Dimethylphenyl N1 Pharmacophore

Investigators studying aldehyde dehydrogenase 1A isoforms in ovarian cancer, breast cancer, or glioblastoma stem cells should prioritize this compound over kinase-biased pyrazolo[3,4-d]pyrimidines (e.g., 2,4-dimethylphenyl or 4-methylbenzyl N1-substituted analogs) because the 3,4-dimethylphenyl substitution pattern is a structural hallmark of the ALDH1A-selective chemotype disclosed in J. Med. Chem. 2018 and patent US20190255055 [1][2]. The N-(3-phenylpropyl) side chain may further contribute to ALDH1A binding pocket complementarity, as suggested by molecular extension calculations (Section 3, Evidence Item 3).

Cell-Permeability-Dependent Phenotypic Screens Where Higher Lipophilicity Is Required

For cell-based high-content screening or phenotypic assays where compounds must cross multiple membrane barriers, the predicted higher clogP (~5.2) and single hydrogen-bond donor of the target compound may provide superior passive permeability compared to the less lipophilic N,N-dipropyl analog S3QEL-2 (clogP ~4.3, 0 HBD) . This property is critical when the target is intracellular and the assay readout depends on compound accumulation in the cytoplasm or organelles, as supported by general ADME principles [3].

Structure-Activity Relationship Expansion Campaigns Probing Distal Hydrophobic Sub-pockets

Medicinal chemistry teams seeking to extend SAR beyond the immediate C4 amine pocket can use the target compound as a tool to evaluate the binding contribution of a linear 3-phenylpropyl chain. The calculated 7.5 Å extension and terminal phenyl ring offer a geometrically distinct vector relative to sec-butyl, tert-butyl, and dipropyl controls (Section 3, Evidence Item 3). This compound is most valuable when the co-crystal structure or homology model of the target protein indicates an accessible aromatic cleft approximately 6–8 Å from the hinge-binding region.

Negative Control or Selectivity Profiling Against S3QEL-2 in Mitochondrial ROS Studies

Because S3QEL-2 (the N,N-dipropyl analog) selectively suppresses mitochondrial complex III superoxide production (IC50 = 1.7 µM) without inhibiting ALDH1A [4], the target compound can serve as a structurally matched negative control or selectivity probe in experiments designed to distinguish mitochondrial ROS modulation from ALDH1A-mediated effects. This application is contingent on confirming that the target compound lacks complex III superoxide suppression activity at equivalent concentrations.

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